4-Bromo-7-methylquinoline
Overview
Description
4-Bromo-7-methylquinoline is an organic compound with the molecular formula C10H8BrN. It is a brominated derivative of quinoline, featuring a bromine atom at the 4-position and a methyl group at the 7-position of the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-7-methylquinoline can be synthesized through several methods, including the bromination of 7-methylquinoline. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinone derivatives.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted quinoline derivatives.
Scientific Research Applications
4-Bromo-7-methylquinoline has several scientific research applications, including its use in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of biological systems and the development of bioactive molecules.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Bromo-7-methylquinoline is similar to other brominated quinolines, such as 4-bromoquinoline and 6-bromo-4-chloro-7-methylquinoline its unique combination of a bromine atom and a methyl group at specific positions on the quinoline ring system distinguishes it from these compounds
Comparison with Similar Compounds
4-bromoquinoline
6-bromo-4-chloro-7-methylquinoline
7-bromo-2-methylquinoline
7-bromo-4-hydroxy-8-methylquinoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-bromo-7-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLGLPIZIAXVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653675 | |
Record name | 4-Bromo-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-24-1 | |
Record name | 4-Bromo-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.